Cas no 6376-70-1 (6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one)

6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one Chemical and Physical Properties
Names and Identifiers
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- 2H-1,4-Benzothiazin-3(4H)-one, 6-chloro-
- 6-chloro-3,4-dihydro-2H-1,4-benzothiazinone
- 6-Chloro-4H-benzo[1,4]thiazin-3-one
- 6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one
- 6376-70-1
- AKOS005146779
- CS-0454532
- 6-chloro-4H-1,4-benzothiazin-3-one
- SCHEMBL7454625
- 6-Chloro-1,4-benzothiazin-3(4H)-one
- 6-chloro-2H-1,4-benzothiazin-3(4H)-one
- 6-chloro-2H-benzo[b][1,4]thiazin-3(4H)-one
- 2H-1,4-Benzothiazin-3(4H)-one,6-chloro-
- 6-CHLORO-2,4-DIHYDRO-1,4-BENZOTHIAZIN-3-ONE
-
- MDL: MFCD01569367
- Inchi: InChI=1S/C8H6ClNOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)
- InChI Key: CUAYHCBWNOSTBU-UHFFFAOYSA-N
- SMILES: ClC1=CC=2NC(CSC2C=C1)=O
Computed Properties
- Exact Mass: 198.9858627Da
- Monoisotopic Mass: 198.9858627Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 54.4Ų
6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-38264540-2.5g |
6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one |
6376-70-1 | 95% | 2.5g |
$1020.0 | 2023-10-29 | |
Enamine | BBV-38264540-5g |
6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one |
6376-70-1 | 95% | 5g |
$1291.0 | 2023-10-29 | |
Enamine | BBV-38264540-1g |
6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one |
6376-70-1 | 95% | 1g |
$492.0 | 2023-10-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525199-10g |
6-Chloro-2H-benzo[b][1,4]thiazin-3(4H)-one |
6376-70-1 | 98% | 10g |
¥21630.00 | 2024-05-05 | |
Enamine | BBV-38264540-10.0g |
6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one |
6376-70-1 | 95% | 10.0g |
$1623.0 | 2023-01-01 | |
Enamine | BBV-38264540-1.0g |
6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one |
6376-70-1 | 95% | 1.0g |
$492.0 | 2023-01-01 | |
Enamine | BBV-38264540-5.0g |
6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one |
6376-70-1 | 95% | 5.0g |
$1291.0 | 2023-01-01 | |
Enamine | BBV-38264540-10g |
6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one |
6376-70-1 | 95% | 10g |
$1623.0 | 2023-10-29 |
6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one Related Literature
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
Additional information on 6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one
Comprehensive Analysis of 6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one (CAS No. 6376-70-1): Properties, Applications, and Innovations
6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one (CAS No. 6376-70-1) is a heterocyclic organic compound with a unique benzothiazine core structure. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential biological activities. The presence of a chloro substituent at the 6-position and a ketone group at the 3-position makes it a valuable intermediate for synthesizing more complex molecules. Researchers often explore its derivatives for their antioxidant, anti-inflammatory, and antimicrobial properties, aligning with current trends in drug discovery and sustainable agriculture.
In recent years, the demand for 6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one has increased due to its role in developing small-molecule therapeutics. With the rise of personalized medicine and targeted drug delivery systems, this compound's structural flexibility allows for modifications to enhance bioavailability and reduce side effects. Additionally, its potential applications in crop protection align with the global push for eco-friendly pesticides, addressing concerns about environmental sustainability and food security.
The synthesis of CAS No. 6376-70-1 typically involves cyclization reactions of 2-aminothiophenol derivatives, followed by chlorination. Advanced techniques like microwave-assisted synthesis and green chemistry approaches have optimized its production, reducing waste and energy consumption. These innovations resonate with the growing emphasis on green synthesis and circular economy principles in the chemical industry.
From a commercial perspective, 6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one is supplied by leading chemical manufacturers under stringent quality controls. Its purity (>98%) and stability make it suitable for high-value applications, including pharmaceutical intermediates and material science research. Analytical methods such as HPLC, NMR, and mass spectrometry ensure consistent quality, meeting regulatory standards like REACH and GMP.
Future research directions for 6376-70-1 may explore its utility in neurological disorders or cancer therapy, leveraging its scaffold for novel drug candidates. As the scientific community prioritizes AI-driven drug design and high-throughput screening, this compound’s relevance is expected to grow. Its compatibility with computational chemistry tools further enhances its appeal for virtual screening and molecular docking studies.
In summary, 6-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one (CAS No. 6376-70-1) represents a promising building block in modern chemistry. Its multifaceted applications, coupled with advancements in synthetic methodologies, position it at the forefront of innovative research and industrial applications. For researchers and manufacturers alike, understanding its properties and potential is key to unlocking new opportunities in science and technology.
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